N-Dimethyl-N-nitroso urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

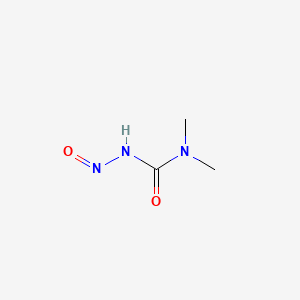

N,N’-Dimethylnitrosourea is a chemical compound with the molecular formula C3H7N3O2. It belongs to the class of nitrosoureas, which are known for their alkylating properties. This compound is of significant interest due to its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N’-Dimethylnitrosourea can be synthesized through several methods. One common approach involves the reaction of O-methyl-N-nitroisourea with methylamine hydrochloride in the presence of a solvent such as water. The reaction is typically carried out in a potassium fluoride-water system, which helps to maintain the pH and inhibit secondary reactions. The yield of this method can reach up to 79.1%, with a product purity of over 99% .

Industrial Production Methods: For industrial production, the synthesis of N,N’-Dimethylnitrosourea often involves the use of ammonia gas as an amination reagent, followed by methylation and nitration reactions. Sulfuric acid is commonly used as a catalyst and reaction solvent, which helps to lower the raw material cost and improve the overall efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Dimethylnitrosourea undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in aqueous basic solutions, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.

Oxidation and Substitution: These reactions typically involve nucleophilic attack at the carbonyl carbon, with different reagents and conditions depending on the desired products.

Major Products: The major products formed from these reactions include arylcarbamate ions and N-nitrosamino fragments, which are of interest in various chemical and biological studies .

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

N-Dimethyl-N-nitroso urea has been extensively used to induce tumors in laboratory animals for cancer research. It serves as a model compound to study the mechanisms of carcinogenesis and the effects of potential therapeutic agents.

- Case Study : A study on female Sprague-Dawley rats demonstrated that intraductal administration of this compound effectively induced mammary tumors. The tumors exhibited characteristics similar to human breast cancer, making this model valuable for preclinical testing of chemotherapeutic agents .

Chemotherapy Research

The compound's ability to alkylate DNA has led to its use in developing chemotherapeutic strategies. It is often studied in combination with other anticancer drugs.

- Combination Therapy : Research indicates that this compound can be effectively combined with agents like cyclophosphamide, enhancing the overall therapeutic efficacy against various cancers .

Mechanistic Studies on Mutagenesis

This compound is utilized in studies aimed at understanding the molecular mechanisms underlying mutagenesis and DNA repair processes.

- Experimental Design : In one study, multiple doses of this compound were administered to Swiss albino mice to assess their fertility and cancer induction potential. The results indicated significant impacts on reproductive efficiency and highlighted the compound's role in genetic alterations .

Toxicology and Safety Studies

Given its carcinogenic properties, this compound is also investigated for its toxicological effects.

- Health Risks : Exposure to this compound has been associated with various health hazards, including skin irritation, liver damage, and potential teratogenic effects. It is classified as a carcinogen and should be handled with extreme caution .

Data Tables

Mecanismo De Acción

The primary mechanism of action of N,N’-Dimethylnitrosourea involves DNA alkylation. The compound forms DNA-DNA cross-links and alkylates the N-7 position of guanine, leading to DNA damage and cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a valuable agent in chemotherapy .

Comparación Con Compuestos Similares

- Carmustine

- Lomustine

- Semustine

- Streptozocin

- Ethylnitrosourea

- Fotemustine

- Nimustine

- Ranimustine

Uniqueness: N,N’-Dimethylnitrosourea is unique due to its specific alkylating properties and its ability to induce mutations effectively. Compared to other nitrosoureas, it has a higher purity and yield in synthesis, making it more efficient for industrial and research applications .

Propiedades

Número CAS |

55120-47-3 |

|---|---|

Fórmula molecular |

C3H7N3O2 |

Peso molecular |

117.11 g/mol |

Nombre IUPAC |

1,1-dimethyl-3-nitrosourea |

InChI |

InChI=1S/C3H7N3O2/c1-6(2)3(7)4-5-8/h1-2H3,(H,4,7,8) |

Clave InChI |

VSMLKOBHLXAHFD-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NN=O |

SMILES canónico |

CN(C)C(=O)NN=O |

Key on ui other cas no. |

55120-47-3 |

Sinónimos |

1,3-dimethyl-1-nitrosourea dimetinur N,N'-dimethylnitrosourea nitrosodimethylurea |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.